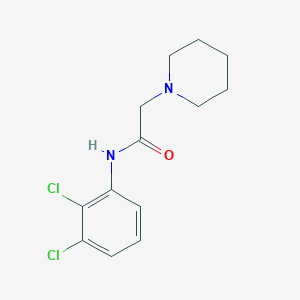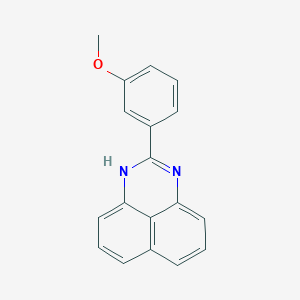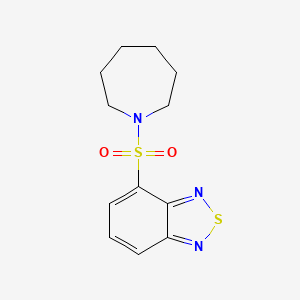
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde (DMPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMPD is a pyrrole-based aldehyde that is known for its ability to act as a fluorescent probe and a reactive intermediate in various chemical reactions. In
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is not fully understood, but it is believed to involve the formation of a Schiff base with amino acids and proteins. The formation of this Schiff base results in a change in the fluorescence properties of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, allowing it to be used as a fluorescent probe.
Biochemical and Physiological Effects:
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has also been shown to have antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde in lab experiments is its ability to act as a fluorescent probe. This allows researchers to detect and quantify various biological molecules with high sensitivity and specificity. However, 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde. One potential direction is the development of new synthetic methods for 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde that are more efficient and environmentally friendly. Another direction is the exploration of the potential therapeutic applications of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde, particularly in the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde involves the reaction of 4-methylphenylhydrazine with 2,5-dimethyl-3,4-dihydroxypyrrole in the presence of a suitable oxidizing agent. The reaction yields 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde as a yellowish-orange crystalline solid with a melting point of 141-143°C. The synthesis of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is relatively simple and can be carried out in a laboratory setting using standard techniques.
Applications De Recherche Scientifique
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde has a wide range of scientific research applications due to its unique properties. One of the most significant applications of 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is as a fluorescent probe. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde can be used to detect and quantify various biological molecules, such as amino acids, peptides, and proteins. 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde is also used in the synthesis of various organic compounds, such as pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
2,5-dimethyl-1-(4-methylphenyl)pyrrole-3,4-dicarbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10-4-6-13(7-5-10)16-11(2)14(8-17)15(9-18)12(16)3/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTLAVIKBDNCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=C2C)C=O)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3,4-dicarbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)


![2-[(2-anilino-2-oxoethyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5853754.png)
![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)



![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)


